5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide
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Description
5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13ClN2O3S and its molecular weight is 336.79. The purity is usually 95%.
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Biological Activity
5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H15ClN2O with a molecular weight of approximately 250.724 g/mol. Its structure features a thiophene ring, an oxazole moiety, and a furan ring, which are known to confer various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds containing oxazole and thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, derivatives with similar structures have been noted for their ability to inhibit tyrosinase, an enzyme linked to melanin production and potentially melanoma .
- Receptor Modulation : Some studies suggest that oxazole derivatives can interact with protein targets such as protein-tyrosine phosphatases and chemokine receptors, which are crucial in signaling pathways related to cancer and inflammation .
Biological Assays and Findings
A summary of key biological assays conducted on related compounds is presented below:
Assay Type | Cell Line/Target | IC50 Value (µM) | Notes |
---|---|---|---|
Cytotoxicity | HeLa (cervical cancer) | 20 - 50 | Significant cytotoxic effects observed |
Cytotoxicity | CaCo-2 (colon adenocarcinoma) | 30 - 60 | Selective activity against tumor cells |
Enzyme Inhibition | Tyrosinase | 0.47 - 92.4 | Competitive inhibitor; structure-dependent |
Receptor Agonism | PTP1B and CXCR4 | Varies | Potential therapeutic targets identified |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various human cancer cell lines. The results demonstrated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating their potential as anticancer agents .
- Inhibition of Tyrosinase Activity : Research on tyrosinase inhibitors showed that compounds with structural similarities to this compound significantly reduced melanin production in melanoma cells. This suggests potential applications in skin depigmentation therapies .
Properties
IUPAC Name |
5-chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-8-14(9(2)21-18-8)11-4-3-10(20-11)7-17-15(19)12-5-6-13(16)22-12/h3-6H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLIGIDSWTYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.